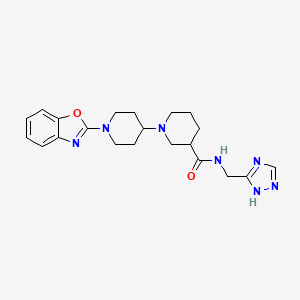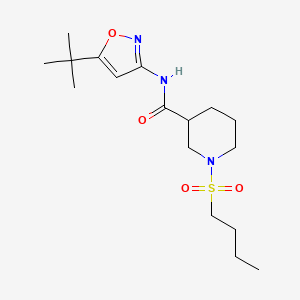![molecular formula C22H20N2O2 B5394907 N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5394907.png)
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide, also known as PPC, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PPC belongs to the class of cyclopropane carboxamide compounds and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide is not fully understood, but it is believed to act through the modulation of various signaling pathways involved in cell growth, survival, and death. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to activate the PI3K/Akt signaling pathway, which plays a role in cell survival and proliferation.
Biochemical and Physiological Effects
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to have a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and antioxidant properties. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. It has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has several advantages for use in lab experiments, including its high purity and stability. However, N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide also has some limitations, including its low solubility in water and limited bioavailability in vivo. These limitations may need to be addressed in future research to optimize the therapeutic potential of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide.
Direcciones Futuras
Future research on N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide may focus on optimizing its therapeutic potential in the treatment of cancer and neurodegenerative diseases. This may involve the development of new formulations or delivery methods to enhance its bioavailability and efficacy. Additionally, further studies may be needed to fully understand the mechanism of action of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide and its effects on various signaling pathways involved in disease progression. Finally, the potential use of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
Métodos De Síntesis
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 2-phenoxypyridine with benzylamine, followed by the addition of 1-phenylcyclopropanecarboxylic acid to form the final product. The synthesis of N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been optimized to produce high yields and purity, making it a suitable candidate for scientific research.
Aplicaciones Científicas De Investigación
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropanecarboxamide has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(22(13-14-22)18-9-3-1-4-10-18)24-16-17-8-7-15-23-20(17)26-19-11-5-2-6-12-19/h1-12,15H,13-14,16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQTCXWJUZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-ethylphenyl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5394832.png)
![3-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5394834.png)
![2-[2-(3-bromophenyl)vinyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B5394840.png)
![5-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-2-pyridinecarbonitrile](/img/structure/B5394850.png)
![(4aS*,8aR*)-6-{[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]carbonyl}-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5394853.png)
![5-(3-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394877.png)
![ethyl 1-[2-(2-ethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5394881.png)
![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(1-methyl-1H-pyrrol-2-yl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5394889.png)
![methyl {4-[(3-sec-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B5394895.png)

![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5394899.png)
![3-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5394917.png)
![3-methyl-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B5394925.png)